molecular formula C12H14O2 B8541726 Propyl 4-vinylbenzoate

Propyl 4-vinylbenzoate

Cat. No.: B8541726
M. Wt: 190.24 g/mol
InChI Key: NTZXNXPNHSIYCM-UHFFFAOYSA-N
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Description

Propyl 4-vinylbenzoate is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a propoxycarbonyl group attached to the para position of the styrene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-vinylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-carboxystyrene with propanol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-vinylbenzoate undergoes various chemical reactions, including:

    Polymerization: It can undergo free-radical polymerization to form polymers with desirable properties.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-carboxystyrene.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

    Polymerization: Polymers with varying molecular weights and properties.

    Substitution: Halogenated or nitrated derivatives of this compound.

    Hydrolysis: 4-carboxystyrene and propanol.

Scientific Research Applications

Propyl 4-vinylbenzoate has several applications in scientific research:

    Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique properties.

    Materials Science: Incorporated into copolymers to enhance material properties such as thermal stability and mechanical strength.

    Biomedical Engineering: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.

Mechanism of Action

The mechanism of action of Propyl 4-vinylbenzoate primarily involves its ability to undergo polymerization and form stable polymers. The propoxycarbonyl group can participate in various chemical reactions, influencing the reactivity and properties of the resulting polymers. The molecular targets and pathways involved depend on the specific application and the nature of the polymerization process.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxystyrene: Similar structure but lacks the propoxy group.

    4-Methoxystyrene: Contains a methoxy group instead of a propoxycarbonyl group.

    4-Vinylbenzoic Acid: Similar to 4-carboxystyrene but with a vinyl group.

Uniqueness

Propyl 4-vinylbenzoate is unique due to the presence of the propoxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in polymer chemistry and materials science.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

propyl 4-ethenylbenzoate

InChI

InChI=1S/C12H14O2/c1-3-9-14-12(13)11-7-5-10(4-2)6-8-11/h4-8H,2-3,9H2,1H3

InChI Key

NTZXNXPNHSIYCM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C=C

Origin of Product

United States

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